molecular formula C24H31FN2O2 B3825451 N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide

N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide

Cat. No. B3825451
M. Wt: 398.5 g/mol
InChI Key: OCWLGYFHXPJVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide, commonly known as FPEB, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FPEB is a selective, high-affinity agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

FPEB has been extensively used in scientific research to investigate the role of N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide in various physiological and pathological processes. One of the major applications of FPEB is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FPEB has been shown to enhance cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In addition, FPEB has been used to study the role of N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide in drug addiction, anxiety, and depression.

Mechanism of Action

FPEB binds to the allosteric site of N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide and induces a conformational change that enhances the activity of the receptor. This leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). The activation of N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide has been shown to modulate synaptic plasticity, which is critical for learning and memory.
Biochemical and Physiological Effects:
FPEB has been shown to have a wide range of biochemical and physiological effects, including the enhancement of cognitive function, reduction of neuroinflammation, modulation of synaptic plasticity, and regulation of drug addiction, anxiety, and depression. FPEB has also been shown to have potential therapeutic benefits for neurodegenerative diseases and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of FPEB is its selectivity and high-affinity for N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of FPEB is its potential toxicity, which requires careful dosing and monitoring in animal models.

Future Directions

There are several future directions for the use of FPEB in scientific research. One of the major areas of interest is the development of FPEB-based therapies for neurodegenerative diseases and psychiatric disorders. In addition, FPEB can be used to study the role of N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide in other physiological processes, such as pain modulation and immune function. Further research is also needed to optimize the dosing and administration of FPEB to minimize toxicity and maximize therapeutic benefits.
Conclusion:
In conclusion, FPEB is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FPEB is a selective, high-affinity agonist for N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide, which plays a crucial role in various physiological and pathological processes. The synthesis of FPEB has been optimized to ensure high yield and purity, making it a valuable tool for scientific research. FPEB has been extensively used to investigate the role of N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide in various physiological and pathological processes, and has potential therapeutic benefits for neurodegenerative diseases and psychiatric disorders. Further research is needed to optimize the dosing and administration of FPEB and to explore its potential applications in other physiological processes.

properties

IUPAC Name

N-ethyl-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O2/c1-3-27(24(28)21-9-11-23(29-2)12-10-21)18-20-7-5-14-26(17-20)15-13-19-6-4-8-22(25)16-19/h4,6,8-12,16,20H,3,5,7,13-15,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWLGYFHXPJVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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